Cas no 558466-12-9 (6-chloropyridine-3-thiol)

6-chloropyridine-3-thiol 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinethiol,6-chloro-(9CI)
- 3-Pyridinethiol, 6-chloro-
- 6-Chloro-3-pyridinethiol
- 3-CHLORO-5-PYRIDYL-6-PHENYLPYRIDAZINE
- 6-chloro-3-phenyl-4-(pyridin-2-yl)pyridazine
- 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine
- FT-0684746
- PB19586
- PYRIDAZINE, 6-CHLORO-3-PHENYL-4-(4-PYRIDINYL)-
- RP07815
- 6-chloropyridine-3-thiol
- HCDCXEQCZNVOSX-UHFFFAOYSA-N
- 558466-12-9
- MFCD04113827
- SCHEMBL1145625
- AKOS002670111
- DB-072057
- EN300-100345
- 6-Chloro-pyridine-3-thiol
-
- インチ: InChI=1S/C5H4ClNS/c6-5-2-1-4(8)3-7-5/h1-3,8H
- InChIKey: HCDCXEQCZNVOSX-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC=C1S)Cl
計算された属性
- せいみつぶんしりょう: 144.97542
- どういたいしつりょう: 144.975
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 78.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.9A^2
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.358±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 241.0±20.0 ºC (760 Torr),
- フラッシュポイント: 99.5±21.8 ºC,
- 屈折率: 1.614
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 12.89
6-chloropyridine-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100345-0.1g |
6-chloropyridine-3-thiol |
558466-12-9 | 95% | 0.1g |
$376.0 | 2023-10-28 | |
Enamine | EN300-100345-1g |
6-chloropyridine-3-thiol |
558466-12-9 | 95% | 1g |
$428.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1327674-1g |
6-Chloro-3-pyridinethiol |
558466-12-9 | 95% | 1g |
$995 | 2025-03-01 | |
eNovation Chemicals LLC | Y1327674-1g |
6-Chloro-3-pyridinethiol |
558466-12-9 | 95% | 1g |
$995 | 2025-03-01 | |
Enamine | EN300-100345-0.5g |
6-chloropyridine-3-thiol |
558466-12-9 | 95% | 0.5g |
$410.0 | 2023-10-28 | |
Enamine | EN300-100345-1.0g |
6-chloropyridine-3-thiol |
558466-12-9 | 1g |
$385.0 | 2023-06-10 | ||
Enamine | EN300-100345-5.0g |
6-chloropyridine-3-thiol |
558466-12-9 | 5g |
$1115.0 | 2023-06-10 | ||
Enamine | EN300-100345-10g |
6-chloropyridine-3-thiol |
558466-12-9 | 95% | 10g |
$1839.0 | 2023-10-28 | |
Enamine | EN300-100345-0.05g |
6-chloropyridine-3-thiol |
558466-12-9 | 95% | 0.05g |
$359.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1327674-1g |
6-Chloro-3-pyridinethiol |
558466-12-9 | 95% | 1g |
$995 | 2024-07-28 |
6-chloropyridine-3-thiol 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
6-chloropyridine-3-thiolに関する追加情報
Recent Advances in the Application of 6-Chloropyridine-3-thiol (CAS: 558466-12-9) in Chemical Biology and Pharmaceutical Research
6-Chloropyridine-3-thiol (CAS: 558466-12-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a thiol group at the 3-position, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This research brief aims to provide an overview of the latest advancements related to 6-chloropyridine-3-thiol, focusing on its synthetic utility, biological activities, and emerging applications in the pharmaceutical industry.
One of the most notable applications of 6-chloropyridine-3-thiol is its role as a building block in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated the efficacy of derivatives of 6-chloropyridine-3-thiol in inhibiting specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyridine-thiol-based compounds that exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are often implicated in non-small cell lung cancer. The study emphasized the importance of the thiol group in enhancing binding affinity and selectivity, underscoring the value of 6-chloropyridine-3-thiol as a scaffold for drug design.
In addition to its role in kinase inhibition, 6-chloropyridine-3-thiol has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the antibacterial properties of thiol-functionalized pyridine derivatives. The study revealed that 6-chloropyridine-3-thiol derivatives exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for novel antibiotics. Furthermore, the study highlighted the compound's favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.
Beyond its biological applications, 6-chloropyridine-3-thiol has also been employed in material science and chemical biology. A 2022 study in ACS Chemical Biology demonstrated the use of this compound as a ligand for metal-catalyzed reactions, particularly in the context of bioconjugation. The thiol group's reactivity enables efficient coupling with biomolecules, making it a valuable tool for labeling proteins and nucleic acids. This application is particularly relevant in the development of diagnostic probes and targeted drug delivery systems. The study also noted the compound's compatibility with aqueous environments, further enhancing its utility in biological settings.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 6-chloropyridine-3-thiol derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity. For example, a 2023 patent application described a novel catalytic method for the regioselective chlorination of pyridine-thiol derivatives, which could streamline the production of 6-chloropyridine-3-thiol and its analogs. Additionally, computational studies have been employed to predict the bioactivity and toxicity of these compounds, aiding in the rational design of safer and more effective derivatives.
In conclusion, 6-chloropyridine-3-thiol (CAS: 558466-12-9) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to material science, with recent studies highlighting its potential in kinase inhibition, antimicrobial therapy, and bioconjugation. Ongoing research aims to address synthetic challenges and expand its utility, paving the way for innovative therapeutic and diagnostic solutions. As the field continues to evolve, 6-chloropyridine-3-thiol is poised to play an increasingly important role in advancing biomedical science.
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